2,4,5-Trimethylfluorobenzene
Overview
Description
2,4,5-Trimethylfluorobenzene is an organic compound with the molecular formula C9H11F It is a derivative of fluorobenzene, where three methyl groups are substituted at the 2, 4, and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylfluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1,2,4,5-tetramethylbenzene using xenon difluoride and hydrogen fluoride in dichloromethane at room temperature. This reaction typically proceeds with a yield of around 7% .
Industrial Production Methods: Industrial production of this compound often involves similar fluorination techniques but on a larger scale. The choice of fluorinating agents and solvents may vary to optimize yield and cost-effectiveness. The process conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylfluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products vary based on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Scientific Research Applications
2,4,5-Trimethylfluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,5-trimethylfluorobenzene exerts its effects depends on the specific reactions it undergoes. In general, the fluorine atom and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
2,4,5-Trifluorobenzene: Similar structure but with three fluorine atoms instead of methyl groups.
2,4,6-Trimethylfluorobenzene: Similar structure but with methyl groups at different positions.
2,4,5-Trimethylbenzene: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 2,4,5-Trimethylfluorobenzene is unique due to the specific positioning of its methyl groups and the presence of a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-fluoro-2,4,5-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUIAYIQHHFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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